UT-B Inhibitory Potency: 1,000-Fold Advantage Over a Structural Analog Bearing an N-Isopropyl Substituent
In the wild-type CD1 mouse erythrocyte hemolysis assay, N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CHEMBL2165788) inhibited UT-B-mediated transport with an IC₅₀ of 14 nM [1]. Under identical assay conditions, the N-isopropyl analog BDBM50394971 (CHEMBL2165780) exhibited an IC₅₀ of 16,500 nM—a potency deficit of 1,179-fold [2]. This demonstrates that the N,N-dipropyl moiety is a critical pharmacophoric determinant for high-affinity UT-B engagement within this thiazole-urea series.
| Evidence Dimension | UT-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM |
| Comparator Or Baseline | N-Isopropyl analog BDBM50394971: IC₅₀ = 16,500 nM |
| Quantified Difference | 1,179-fold greater potency for the target compound |
| Conditions | Inhibition of UT-B in wild-type CD1 mouse erythrocytes assessed as hemolysis after 10 min (BindingDB curated data) |
Why This Matters
A >1,000-fold potency differential within the same chemotype means that substituting the N,N-dipropyl compound with a seemingly similar N-isopropyl analog would result in a functionally inactive tool compound for UT-B studies, undermining experimental reproducibility.
- [1] BindingDB. BDBM50394961—IC₅₀: 14 nM. Inhibition of UT-B in wild-type CD1 mouse erythrocyte assessed as hemolysis after 10 min. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?reactant1=Urea+transporter+1&reactant2=BDBM50394961 View Source
- [2] BindingDB. BDBM50394971 (CHEMBL2165780)—IC₅₀: 16,500 nM. Inhibition of UT-B in wild-type CD1 mouse erythrocyte assessed as hemolysis after 10 min. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394971 View Source
